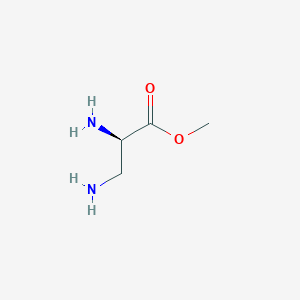
methyl (2R)-2,3-diaminopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-2,3-diaminopropanoate is an organic compound with significant interest in various fields of chemistry and biology. This compound features a chiral center, making it an important subject in stereochemistry studies. Its structure consists of a methyl ester group attached to a 2,3-diaminopropanoate backbone, which contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2,3-diaminopropanoate typically involves the esterification of (2R)-2,3-diaminopropanoic acid. One common method is the reaction of (2R)-2,3-diaminopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Continuous flow reactors and the use of solid acid catalysts can be employed to enhance the reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl (2R)-2,3-diaminopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and esters.
科学的研究の応用
Methyl (2R)-2,3-diaminopropanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl (2R)-2,3-diaminopropanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. Its chiral nature allows it to interact selectively with biological molecules, influencing processes such as protein synthesis and metabolic regulation.
類似化合物との比較
Similar Compounds
Methyl (2S)-2,3-diaminopropanoate: The enantiomer of the compound, with similar but distinct stereochemical properties.
Ethyl (2R)-2,3-diaminopropanoate: An analog with an ethyl ester group instead of a methyl ester.
Methyl (2R)-2,3-diaminobutanoate: A homolog with an additional carbon in the backbone.
Uniqueness
Methyl (2R)-2,3-diaminopropanoate is unique due to its specific chiral configuration and the presence of both amino and ester functional groups. This combination allows for diverse reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C4H10N2O2 |
|---|---|
分子量 |
118.13 g/mol |
IUPAC名 |
methyl (2R)-2,3-diaminopropanoate |
InChI |
InChI=1S/C4H10N2O2/c1-8-4(7)3(6)2-5/h3H,2,5-6H2,1H3/t3-/m1/s1 |
InChIキー |
WLXXVJOVQCQAMX-GSVOUGTGSA-N |
異性体SMILES |
COC(=O)[C@@H](CN)N |
正規SMILES |
COC(=O)C(CN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


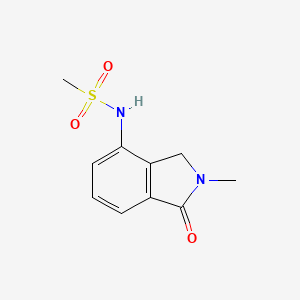
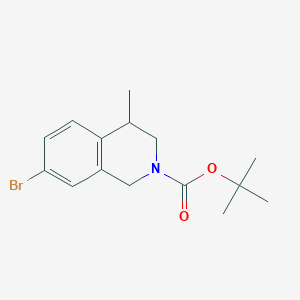
![benzyl [(1R)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13492410.png)
![1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13492415.png)

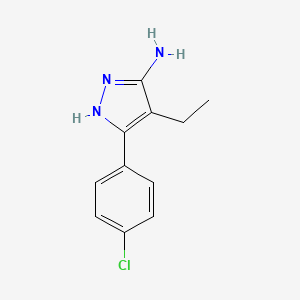
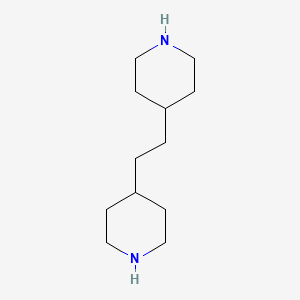
![5-[3-[3-Aminopropyl(methyl)amino]propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492454.png)
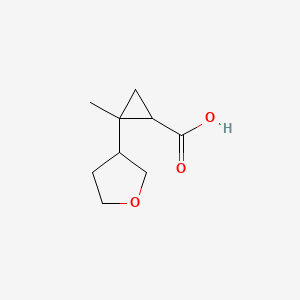

![tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate, Mixture of diastereomers](/img/structure/B13492483.png)
![8-Aza-5-silaspiro[4.5]decane hydrochloride](/img/structure/B13492487.png)
![tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate](/img/structure/B13492488.png)

